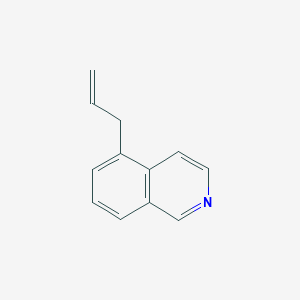
5-Allylisoquinoline
Cat. No. B8699975
M. Wt: 169.22 g/mol
InChI Key: HURMGXXMNYAYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06756385B2
Procedure details


5-Bromoisoquinoline (Preparation 6, Step 1, 1.04 g, 5.0 mmol) was mixed with allyltributyltin (1.7 mL, 5.5 mmol) and dichloropalladium bis(triphenylphosphine) (176 mg, 0.25 mmol) in toluene (20 mL) under a nitrogen atmosphere. The mixture was heated at reflux for 16 h. After cooling to room temperature, a saturated aqueous solution of potassium fluoride (20 mL) was added with stirring, resulting in the formation of a precipitate. Following 15 min of stirring, the mixture was filtered and the organic layer was separated from the aqueous layer, was concentrated in vacuo and was purified by silica gel chromatography (6:1 hexanes—ethyl acetate) to give 778 mg (92% yield) of 5-allylisoquinoline; 1H NMR (400 MHz, CDCl3) δ9.25 (s, 1H), 8.54 (d, J=5.8 Hz, 1H), 7.85 (m, 1H), 7.79 (d, J=5.8 Hz, 1H), 7.56 (m, 2H), 6.1 (m, 1H), 5.15 (m, 1H), 5.05 (m, 1H), 3.81 (d, J=6.2 Hz, 2H); MS (AP/Cl): 170.1 (M+H)+.



Name
dichloropalladium bis(triphenylphosphine)
Quantity
176 mg
Type
catalyst
Reaction Step One


Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[CH2:12]([Sn](CCCC)(CCCC)CCCC)[CH:13]=[CH2:14].[F-].[K+]>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[Pd]Cl>[CH2:14]([C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2)[CH:13]=[CH2:12] |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CN=CC2=CC=C1
|
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
dichloropalladium bis(triphenylphosphine)
|
|
Quantity
|
176 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.Cl[Pd]Cl
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a precipitate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
of stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated from the aqueous layer
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel chromatography (6:1 hexanes—ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1=C2C=CN=CC2=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 778 mg | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
